(3S,5R)-adamantane-1,4-diol

Description

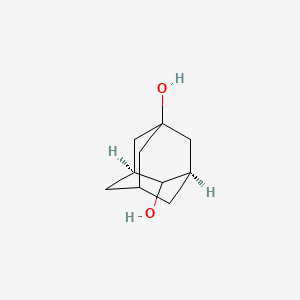

(3S,5R)-Adamantane-1,4-diol is a bicyclic diamondoid compound featuring hydroxyl groups at the 1- and 4-positions of the adamantane framework, with stereochemical configurations at C3 (S) and C5 (R). For instance, studies indicate that adamantane-1,4-diol promotes root elongation in lettuce seedlings, contrasting with inhibitory effects observed in other adamantane derivatives . While its synthetic pathways and applications remain less documented compared to simpler adamantane analogs, its stereochemical complexity and functional group arrangement make it a subject of comparative analysis with related compounds.

Properties

CAS No. |

73346-81-3 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

(3S,5R)-adamantane-1,4-diol |

InChI |

InChI=1S/C10H16O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,11-12H,1-5H2/t6?,7-,8+,9?,10? |

InChI Key |

AUKWRHADVIQZRJ-ALPUWHEMSA-N |

Isomeric SMILES |

C1[C@@H]2CC3(C[C@@H](C2O)CC1C3)O |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-adamantane-1,4-diol typically involves the functionalization of adamantane. One common method is the hydroxylation of adamantane using oxidizing agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions. The reaction proceeds through the formation of an intermediate diol, which is then isolated and purified.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and enantiomeric purity. Catalysts such as chiral ligands or enzymes can be employed to achieve the desired stereochemistry. The process may also include steps for the separation and purification of the product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-adamantane-1,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

Reduction: The diol can be reduced to form adamantane using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of adamantane

Substitution: Formation of halogenated adamantane derivatives

Scientific Research Applications

(3S,5R)-adamantane-1,4-diol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as a scaffold in drug design and development due to its rigid structure and ability to interact with biological targets.

Medicine: Explored for its antiviral and anticancer properties, as well as its potential use in the treatment of neurodegenerative diseases.

Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of (3S,5R)-adamantane-1,4-diol involves its interaction with specific molecular targets and pathways. Its rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The hydroxyl groups can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity. The compound may also influence cellular pathways by altering the conformation of target proteins or interfering with signal transduction processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Adamantane Derivatives

| Compound | Functional Groups | Stereochemistry | Key Structural Feature |

|---|---|---|---|

| This compound | -OH at C1, C4 | (3S,5R) | Dual tertiary hydroxyls |

| 1-Adamantanol | -OH at C1 | N/A | Single tertiary hydroxyl |

| 4-Adamantanone | =O at C4 | N/A | Ketone group |

| Adamantane | None | N/A | Fully saturated hydrocarbon framework |

Chromatographic Behavior

Chromatographic separation of adamantane derivatives is influenced by hydroxyl group positioning and stereochemistry. For example:

Table 2: Chromatographic Trends in Adamantane Derivatives

| Compound Class | Elution Order (Relative) | Key Factor Affecting Retention |

|---|---|---|

| Dihydroxydiamantanes (tertiary OH) | Variable* | Hydroxyl position/stereochemistry |

| Mono-hydroxylated adamantanes | Earlier elution | Lower polarity |

| Adamantane ketones (e.g., 4-adamantanone) | Intermediate | Dipole interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.